Eplerenone vs. Spironolactone: A Quantifiable Trade-off in MR Potency vs. Off-Target Binding Affinity
Eplerenone is a significantly less potent antagonist of the mineralocorticoid receptor (MR) than spironolactone, as reflected by a 40-fold higher IC50 value. This reduced potency is the trade-off for its vastly superior receptor selectivity. Eplerenone exhibits negligible affinity for androgen receptors (AR) and progesterone receptors (PR) compared to spironolactone, a difference that quantitatively explains its improved endocrine side-effect profile [1][2]. Specifically, eplerenone has been reported to have only 0.1% of the binding affinity to androgen receptors and less than 1% of the binding affinity to progesterone receptors compared to spironolactone [3].
| Evidence Dimension | Mineralocorticoid Receptor (MR) Antagonism Potency (IC50) and Off-Target Receptor Binding Affinity |
|---|---|
| Target Compound Data | MR IC50: 990 nM; AR IC50: ≥21,240 nM; GR IC50: ≥21,980 nM; PR EC50: ≥31,210 nM |
| Comparator Or Baseline | Spironolactone: MR IC50: 24.2 nM; AR IC50: 77.1 nM; GR IC50: 2410 nM; PR EC50: 740 nM |
| Quantified Difference | Eplerenone has an approximately 40-fold lower affinity for the MR than spironolactone. Its affinity for AR and PR is >270-fold and >40-fold lower, respectively, based on IC50/EC50 values. One source reports a 1000-fold lower AR affinity and a >100-fold lower PR affinity relative to spironolactone [3]. |
| Conditions | In vitro radioligand binding assays using human recombinant receptors [2]. Data are reported as IC50 (concentration for 50% inhibition) or EC50 (concentration for 50% activation) values. |
Why This Matters
This defines eplerenone's clinical niche: it is the preferred steroidal MRA when minimizing endocrine side effects (e.g., gynecomastia) is a priority, even if it requires higher dosing to achieve equivalent MR blockade.
- [1] Kolkhof P, Bärfacker L. 30 years of the mineralocorticoid receptor: Mineralocorticoid receptor antagonists: 60 years of research and development. J Endocrinol. 2017;234(1):T125-T140. doi: 10.1530/JOE-16-0600. View Source
- [2] Garthwaite SM, McMahon EG. The evolution of aldosterone antagonists. Mol Cell Endocrinol. 2004;217(1-2):27-31. doi: 10.1016/j.mce.2003.10.012. View Source
- [3] Young WF. Treating Primary Aldosteronism with New Aldosterone Receptor Antagonists. Endocrine Abstracts. 2003;6:S8. View Source
